N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide is a heterocyclic compound featuring a chromeno[4,3-d]thiazole core linked to a pentanamide group. The chromenothiazole scaffold is notable for its fused aromatic system, which often confers biological activity, such as antimicrobial or antiparasitic effects. The pentanamide side chain may enhance solubility or modulate interactions with biological targets .
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-3-8-13(18)16-15-17-14-10-6-4-5-7-11(10)19-9-12(14)20-15/h4-7H,2-3,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHXPYHXTJWJRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)COC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide typically involves the formation of the chromeno-thiazole core followed by the introduction of the pentanamide group. One common synthetic route includes:
Formation of the Chromeno-Thiazole Core: This can be achieved through a cyclization reaction involving a chromone derivative and a thioamide under acidic conditions.
Introduction of the Pentanamide Group: The chromeno-thiazole intermediate is then reacted with pentanoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of substituted thiazole derivatives with various functional groups.
Scientific Research Applications
N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biology: It is studied for its effects on cellular pathways and its potential as a therapeutic agent.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide involves its interaction with specific molecular targets. The chromeno-thiazole core can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain pathways, such as those involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pentanamide Derivatives with Anthelmintic Activity
N-(4-Methoxyphenyl)pentanamide ():
- Activity : Exhibits anthelmintic activity comparable to albendazole against Toxocara canis, with time- and concentration-dependent effects.
- Cytotoxicity : Demonstrates significantly lower toxicity (IC₅₀ > 1000 µM) in human (SH-SY5Y) and monkey (Vero) cell lines compared to albendazole (IC₅₀ ~ 50–100 µM).
Key Comparison :
| Compound | Activity (vs. Albendazole) | Cytotoxicity (IC₅₀) | Drug-Likeness |
|---|---|---|---|
| N-(4-Methoxyphenyl)pentanamide | Similar efficacy | >1000 µM | Excellent (RO5 compliant) |
| Albendazole | Reference | 50–100 µM | Moderate (hepatotoxic) |
Thiazolyl-Coumarin Pentanamide Derivatives ()
Compounds such as 5b and 5c (thiazolyl-coumarin-pentanamide hybrids) highlight the role of substituents on physicochemical properties:
- 5b : Bromo-substituted coumarin (mp 150–153°C, 70.5% yield).
- 5c : Methoxy-substituted coumarin (mp 83–84°C, 70.5% yield).
Key Observations :
- Both compounds show strong IR absorption for C=O (1660–1680 cm⁻¹) and NH (3300 cm⁻¹), consistent with amide bonding .
Sulfonamide-Pentanamide Hybrids ()
N4-Valeroylsulfathiazole (23) and analogs demonstrate the versatility of pentanamide in sulfonamide-based drugs:
- 23 : Melting point 220–221°C, IR peaks at 1667 cm⁻¹ (C=O), 1141 cm⁻¹ (SO₂NH).
- 25 : Simpler structure (mp 208–209°C) with retained sulfonamide activity.
Comparison :
| Compound | Functional Group | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|---|
| N4-Valeroylsulfathiazole | Thiazole + sulfonamide | 220–221 | 1667 (C=O), 1141 (SO₂NH) |
| N-(4H-chromenothiazole) | Chromenothiazole | Not reported | Likely similar C=O/NH |
Adenosine-Targeting Cyclopentanamide Analogs ()
Replacing benzamide with cyclopentanamide in N-[4-(2-pyridyl)thiazol-2-yl]amides retained adenosine receptor affinity (micromolar range). This suggests that pentanamide’s flexibility and hydrogen-bonding capacity are critical for target engagement .
Nitroguanidino-Pentanamide Derivatives ()
Compound 15 (2-amino-5-(3-nitroguanidino)-N-(4-phenylthiazol-2-yl)pentanamide):
- Exhibits moderate activity (IC₅₀ = 8–11 µM in unspecified assays).
Physicochemical and Pharmacokinetic Trends
- Pentanamide vs. Benzamide : Pentanamide derivatives generally exhibit lower cytotoxicity and improved drug-likeness compared to benzamide analogs (e.g., albendazole derivatives) .
- Substituent Effects : Electron-withdrawing groups (e.g., bromo) increase melting points and lipophilicity, while electron-donating groups (e.g., methoxy) enhance solubility .
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a chromeno-thiazole core structure, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include:
- Condensation Reactions : Involving 2-amino-3-iodochromones with amines and carbon disulfide.
- Cyclization : To form the chromeno-thiazole core, often facilitated by heating or microwave irradiation to enhance reaction efficiency.
The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit histone deacetylases (HDACs) or other enzymes involved in cancer progression, leading to altered gene expression and apoptosis in cancer cells.
- Receptor Modulation : It may act on various receptors that modulate cellular signaling pathways, potentially affecting processes like inflammation and cell proliferation.
Biological Activities
This compound exhibits a range of biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways and disrupting the cell cycle.
- Antimicrobial Properties : It has shown promising results against several bacterial strains, indicating potential as an antibacterial agent.
- Antioxidant Effects : The compound may exhibit antioxidant properties, helping to mitigate oxidative stress in biological systems.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Notable findings include:
| Study | Findings |
|---|---|
| Afifi et al. (2017) | Reported that derivatives with the chromeno scaffold exhibited significant anticancer activity against various tumor cell lines. |
| Elnaggar et al. (2019) | Demonstrated that certain chromeno derivatives inhibited HDACs effectively, leading to reduced cell viability in cancer cells. |
| Zhao et al. (2020) | Found that compounds containing thiazole moieties displayed antimicrobial activity against resistant bacterial strains. |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the chromene or thiazole rings can enhance potency or selectivity for particular biological targets.
Q & A
How can the synthesis of N-(4H-chromeno[4,3-d]thiazol-2-yl)pentanamide be optimized for higher yields and purity?
Category: Basic Research Methodology
Answer:
The synthesis involves coupling chromeno-thiazole precursors with pentanoyl chloride under reflux conditions. Key optimizations include:
- Temperature control : Maintaining 60–80°C during acylation to minimize side reactions .
- Base selection : Using triethylamine to neutralize HCl byproducts, enhancing reaction efficiency .
- Purification : Employing column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
- Monitoring : Thin-layer chromatography (TLC, Rf ~0.5 in 3:7 ethyl acetate/hexane) to track reaction progress .
What analytical techniques are critical for confirming the structure and purity of this compound?
Category: Basic Characterization
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to verify the chromeno-thiazole core (e.g., aromatic protons at δ 7.2–8.5 ppm) and pentanamide chain (amide proton at δ 8.1–8.3 ppm) .
- IR spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and thiazole C-S absorption (~680 cm⁻¹) .
- HPLC : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .
How can structure-activity relationship (SAR) studies be designed to improve biological activity?
Category: Advanced Research Design
Answer:
- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing the methylthio group with sulfone or halogens) to assess impact on antimicrobial or anticancer activity .
- Chain length optimization : Test shorter (butanamide) or branched chains to evaluate pharmacokinetic properties .
- Bioactivity assays : Use standardized MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity or IC50 measurements in cancer cell lines (e.g., MTT assay) .
How should researchers address contradictions in reported biological activities across studies?
Category: Advanced Data Analysis
Answer:
- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure comparability .
- Control variables : Validate purity (>95%) and solubility (DMSO stock solutions with <0.1% precipitation) to exclude formulation artifacts .
- Meta-analysis : Compare structural analogs (e.g., sulfonamide vs. methylthio derivatives) to identify functional group contributions .
What computational strategies predict target interactions for this compound?
Category: Advanced Computational Modeling
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with targets like EGFR (PDB ID: 1M17) or bacterial dihydrofolate reductase. Focus on hydrogen bonding with the thiazole nitrogen and hydrophobic interactions from the pentanamide chain .
- MD simulations : Assess binding stability (50 ns simulations in GROMACS) to prioritize high-affinity targets .
- QSAR models : Train models on chromeno-thiazole derivatives to predict logP and IC50 values .
What are the key challenges in synthesizing intermediates for this compound?
Category: Basic Synthesis
Answer:
- Chromeno-thiazole core synthesis : Requires cyclocondensation of 2-aminothiophenol with chromenone derivatives under acidic conditions (H2SO4, 100°C). Monitor via TLC to avoid over-oxidation .
- Acylation step : Use Schlenk techniques to exclude moisture, which can hydrolyze pentanoyl chloride .
How can metabolic stability be evaluated for preclinical development?
Category: Advanced Pharmacokinetics
Answer:
- In vitro assays : Incubate with liver microsomes (human or murine) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 minutes. Calculate t½ using first-order kinetics .
- CYP450 inhibition : Screen against CYP3A4 and CYP2D6 isoforms to assess drug-drug interaction risks .
What methods are effective for monitoring reaction progress and isolating byproducts?
Category: Basic Laboratory Techniques
Answer:
- TLC : Use UV-active plates (254 nm) with ethyl acetate/hexane (1:1) to detect unreacted starting material (Rf ~0.3) and product (Rf ~0.6) .
- Workup protocols : Liquid-liquid extraction (CH2Cl2/H2O) to remove polar impurities, followed by drying over Na2SO4 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
